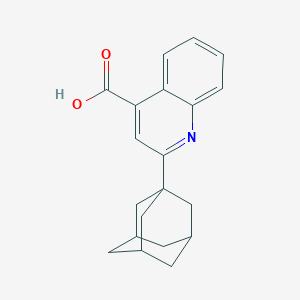

2-(1-Adamantyl)quinoline-4-carboxylic acid

Übersicht

Beschreibung

2-(1-Adamantyl)quinoline-4-carboxylic acid is a specialty product for proteomics research . It has a molecular formula of C20H21NO2 and a molecular weight of 307.39 .

Synthesis Analysis

The synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic acid involves the use of 3-[2-(1-adamantyl)-2-oxo-ethyl]-3-hydroxy-1H-indol-2-one as a raw material . A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 2-(1-Adamantyl)quinoline-4-carboxylic acid includes an adamantyl group attached to the quinoline ring .Chemical Reactions Analysis

Quinoline-4-carboxylic acids have been synthesized in water using isatin and enaminone in the presence of an aqueous solution of KOH or NaOH, followed by acidification using dilute HCl .Physical And Chemical Properties Analysis

The predicted boiling point of 2-(1-Adamantyl)quinoline-4-carboxylic acid is 494.0±33.0 °C, and its predicted density is 1.290±0.06 g/cm3 . Its pKa is predicted to be 1.12±0.10 .Wissenschaftliche Forschungsanwendungen

- Quinoline motifs have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .

- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .

- A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .

- The synthesized compounds were screened for their antibacterial activity against four bacterial strains using disc diffusion methods .

- Seven of the synthetic compounds possess good antibacterial activity compared to ciprofloxacin .

- The radical scavenging property of these compounds was evaluated using DPPH radical assay .

Medicinal Chemistry

Antibacterial and Antioxidant Studies

- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

- It plays a major role in the field of medicinal chemistry .

- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

- A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

- Most of the tested compounds showed remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP) and human placental alkaline phosphatase (h-PLAP) .

- The putative binding sites of the most potent inhibitors were inferred from molecular docking simulations using homology models based on the h-PLAP structure .

- 4-Quinolinecarboxylic acid was used in the coupling reaction with diamine linker .

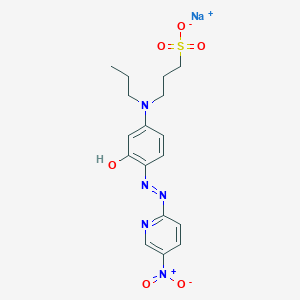

- A 4-quinolinecarboxylic acid analogue, brequinar sodium was used to inhibit dihydroorotate dehydrogenase and the de novo biosynthesis of pyrimidine .

Pharmaceutical and Synthetic Organic Chemistry

Development of Alkaline Phosphatase Inhibitors

Coupling Reaction with Diamine Linker

Antifungal and Antimalarial Activities

- Quinoline derivatives are known to possess various biological activities, including 5-HT3 receptor antagonistic .

- This makes them potentially useful in the treatment of conditions such as irritable bowel syndrome and certain types of nausea and vomiting .

- Quinoline derivatives, including quinoline-4-carboxylic acid derivatives, have been found to exhibit antitumor activity .

- This suggests potential applications in the development of new anticancer drugs .

- Quinoline derivatives have been found to possess antiviral activities .

- This suggests potential applications in the development of new antiviral drugs .

- Quinoline derivatives have been found to possess antituberculosis activities .

- This suggests potential applications in the development of new antituberculosis drugs .

- A 4-quinolinecarboxylic acid analogue, brequinar sodium, was used to inhibit dihydroorotate dehydrogenase and the de novo biosynthesis of pyrimidine .

- This suggests potential applications in the development of new drugs that target dihydroorotate dehydrogenase .

5-HT3 Receptor Antagonistic

Antitumor Activity

Antiviral Activity

Antituberculosis Activity

Dihydroorotate Dehydrogenase Inhibition

Anthelmintic Activity

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(1-adamantyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c22-19(23)16-8-18(21-17-4-2-1-3-15(16)17)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,8,12-14H,5-7,9-11H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAZIYPYZIIYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5C(=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385051 | |

| Record name | 2-(1-adamantyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Adamantyl)quinoline-4-carboxylic acid | |

CAS RN |

119778-65-3 | |

| Record name | 2-(1-adamantyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

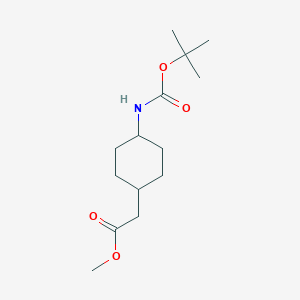

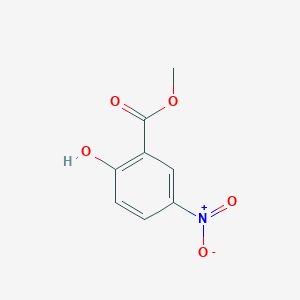

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.